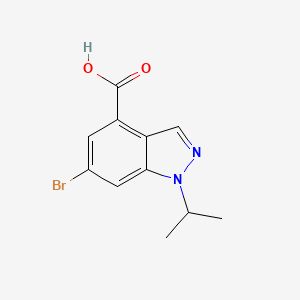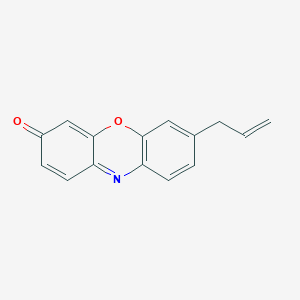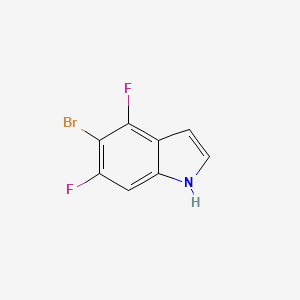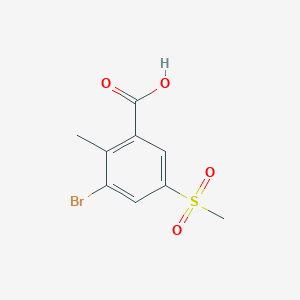
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole
Descripción general
Descripción
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
- A zinc phthalocyanine derivative substituted with a group containing 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole has been synthesized and characterized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate as a Type II photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Novel Compounds
- The one-step synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, showcasing the versatility of derivatives of this compound in synthesizing novel compounds (Vijaya Raj & Narayana, 2006).
Chemical Reaction Mechanisms
- The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were studied, involving a derivative similar to this compound. This research contributes to understanding the reaction mechanisms and potential applications of such compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Antiproliferative Activity
- New compounds synthesized from 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their antiproliferative activity, indicating potential therapeutic applications (Narayana, Vijaya Raj, & Sarojini, 2010).
Central Nervous System Penetrability
- A study on a highly potent serotonin-3 receptor antagonist, a derivative of this compound, revealed its effectiveness in penetrating the blood-brain barrier, suggesting its potential use in neurological applications (Rosen et al., 1990).
Synthesis on Solid Phase
- The synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase starting from a 4-formyl-3-methoxy phenoxy resin is reported. This study contributes to the field of solid-phase synthesis and its application in drug development (Kim, Kwon, Han, & Gong, 2019).
Potential MAGL Inhibitors
- The efficient one-pot synthesis of 5-bromo-2-amino-1,3-thiazoles demonstrates the compound's utility in producing pharmacologically interesting compounds, including potential monoacylglycerol lipase inhibitors (Prévost et al., 2018).
Propiedades
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-13-7-3-2-4-8(5-7)14-10-12-6-9(11)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMUARICMOEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


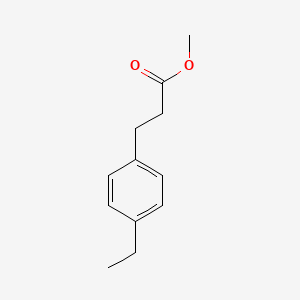
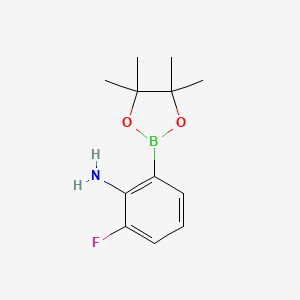
![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)

